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This technical guide provides a comprehensive overview of the expected spectroscopic data
for O-Propyl-L-tyrosine, a derivative of the amino acid L-tyrosine. For researchers in drug
development and related scientific fields, a thorough understanding of the structural and
analytical characteristics of such molecules is paramount. This document outlines the
anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data for O-Propyl-L-tyrosine, grounded in established spectroscopic principles and
comparative data from analogous compounds. While a complete set of experimentally-derived
spectra for this specific molecule is not readily available in public databases, this guide offers a
robust, predictive framework for its characterization.

Molecular Structure and Key Features

O-Propyl-L-tyrosine possesses the fundamental structure of L-tyrosine, with the phenolic
hydroxyl group alkylated to form a propyl ether. This modification significantly influences its
spectroscopic signature, particularly in the NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
For O-Propyl-L-tyrosine, both *H and 3C NMR will provide a detailed map of the carbon-
hydrogen framework.

Experimental Protocol: Acquiring NMR Spectra

The following is a generalized protocol for the acquisition of NMR spectra of amino acid
derivatives, designed to ensure high-quality, reproducible data.

Sample Preparation:

e Dissolve 5-10 mg of the analyte (O-Propyl-L-tyrosine) in approximately 0.6-0.7 mL of a
suitable deuterated solvent (e.g., D20, DMSO-ds, or CD3OD). The choice of solvent is critical
as it can influence the chemical shifts of exchangeable protons (e.g., -NH2 and -COOH). For
amino acids, D20 is often used, which will result in the exchange of labile protons with
deuterium, leading to the disappearance of their signals in the *H NMR spectrum.

« Filter the sample through a glass wool plug into a clean, dry 5 mm NMR tube.

¢ Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-
(trimethylsilyl)propionic-2,2,3,3-ds acid, sodium salt (DSS), for accurate chemical shift
referencing (0 ppm).

Instrumental Parameters (*H NMR):

e Spectrometer: A 400 MHz or higher field NMR spectrometer.

e Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
e Acquisition Time: Typically 2-4 seconds.

» Relaxation Delay: 1-5 seconds, to allow for full relaxation of the protons.

e Number of Scans: 16-64 scans, depending on the sample concentration.

e Temperature: 298 K.

Instrumental Parameters (*3C NMR):
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e Spectrometer: A 100 MHz or higher field NMR spectrometer.

o Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments)
to simplify the spectrum and enhance sensitivity.

e Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.
e Number of Scans: 1024-4096 scans, as 13C has a low natural abundance.

o Temperature: 298 K.

Expected 'H NMR Spectrum of O-Propyl-L-tyrosine

The predicted *H NMR spectrum will exhibit signals corresponding to the propyl group, the
amino acid backbone, and the aromatic ring.

Chemical Shift (3,

Multiplicity Integration Assignment
ppm)
~7.1-7.2 Doublet 2H Aromatic (H-2', H-6")
~6.8-6.9 Doublet 2H Aromatic (H-3', H-5"
~4.0-4.1 Triplet 2H -O-CH2-CH2-CHs
Triplet/Doublet of
~3.7-3.8 1H a-CH
Doublets
~3.0-3.2 Multiplet 2H B-CH2
~1.7-1.8 Sextet 2H -O-CH2-CH2-CHs
~0.9-1.0 Triplet 3H -O-CH2-CH2-CHs

Interpretation of the *H NMR Spectrum:

e The aromatic region will show two doublets, characteristic of a para-substituted benzene
ring. The protons ortho to the propoxy group (H-3', H-5") will be shifted upfield compared to
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those ortho to the alanine side chain (H-2', H-6").

e The propyl group will give rise to three distinct signals: a triplet for the terminal methyl group,
a sextet for the central methylene group, and a triplet for the methylene group attached to
the oxygen atom.

e The protons of the amino acid backbone (a-CH and (3-CHz) will appear as multiplets in the
aliphatic region. The exact chemical shifts and multiplicities will be dependent on the solvent
and pH.

Expected *C NMR Spectrum of O-Propyl-L-tyrosine

The predicted 3C NMR spectrum will show 12 distinct signals, corresponding to each unique
carbon atom in the molecule.

Chemical Shift (d, ppm) Assignment
~175-178 COOH

~158-160 C-4'

~130-132 Cc-2', C-6'
~128-130 C-1

~114-116 C-3, C-%
~69-71 -O-CH2-CH2-CHs
~55-57 a-CH

~37-39 B-CH2

~22-24 -O-CH2-CH2-CHs
~10-12 -O-CH2-CH2-CHs

Interpretation of the 13C NMR Spectrum:

e The carbonyl carbon of the carboxylic acid will be the most downfield signal.
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e The aromatic carbons will appear in the range of 114-160 ppm. The carbon attached to the
propoxy group (C-4") will be the most downfield among the aromatic signals.

e The carbons of the propyl group and the amino acid backbone will be found in the upfield
region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Experimental Protocol: Acquiring an IR Spectrum

A common and effective method for obtaining the IR spectrum of a solid sample like an amino
acid derivative is the Potassium Bromide (KBr) pellet technique.

Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry KBr
powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several
minutes to form a transparent or translucent pellet.

Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

The spectrum is typically recorded over the range of 4000-400 cm™1.

Expected IR Spectrum of O-Propyl-L-tyrosine

The IR spectrum of O-Propyl-L-tyrosine will display characteristic absorption bands for its
functional groups.
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Frequency Range (cm™?) Vibration Assignment

3200-2800 N-H stretch Primary amine (-NHz)
3300-2500 O-H stretch Carboxylic acid (-COOH)
3000-2850 C-H stretch :E;hszzk(s::s)ﬂ and amino
~3030 C-H stretch Aromatic

~1750-1700 C=0 stretch Carboxylic acid (-COOH)
~1610, ~1510 C=C stretch Aromatic ring

~1250 C-O stretch Aryl ether

~1175 C-O stretch Carboxylic acid

Interpretation of the IR Spectrum:

e The broad absorption in the high-frequency region (3300-2500 cm~?) is characteristic of the
O-H stretching of the carboxylic acid, which is often superimposed with the N-H stretching of
the amine.

e The presence of both aliphatic and aromatic C-H stretching vibrations will be observed just
below and above 3000 cm~1, respectively.

o A strong absorption band for the carbonyl group (C=0) of the carboxylic acid will be present
around 1750-1700 cm™1,

e The characteristic C=C stretching vibrations of the aromatic ring will appear as a pair of
bands around 1610 and 1510 cm~1.

o Akey indicator of the O-propylation will be the strong C-O stretching band of the aryl ether
around 1250 cm™2.

Mass Spectrometry (MS)
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Mass spectrometry is a powerful analytical technique for determining the molecular weight and
elemental composition of a compound, as well as providing structural information through
fragmentation analysis.

Experimental Protocol: Acquiring a Mass Spectrum

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of amino
acids and their derivatives.

o Sample Preparation: Prepare a dilute solution of the sample (1-10 pg/mL) in a suitable
solvent system, such as a mixture of water, acetonitrile, or methanol, often with a small
amount of formic acid or acetic acid to promote protonation.

« Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via
direct infusion using a syringe pump at a low flow rate (e.g., 5-10 pL/min).

« lonization: Apply a high voltage to the ESI needle to generate a fine spray of charged
droplets. As the solvent evaporates, the analyte molecules become protonated (or
deprotonated in negative ion mode).

o Mass Analysis: The resulting ions are guided into the mass analyzer (e.g., quadrupole, time-
of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectrum of O-Propyl-L-tyrosine

The molecular formula of O-Propyl-L-tyrosine is C12H17NOs, and its monoisotopic mass is
approximately 223.1208 g/mol .

Positive lon Mode ESI-MS:

o [M+H]*: The most prominent peak is expected to be the protonated molecule at an m/z of
approximately 224.1281.

e [M+Na]*: An adduct with sodium ions may also be observed at an m/z of approximately
246.1100.
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Fragmentation (MS/MS):

Tandem mass spectrometry (MS/MS) of the [M+H]* ion can provide valuable structural
information. Key expected fragment ions include:

e Loss of H20: A peak at m/z ~206, corresponding to the loss of a water molecule from the
carboxylic acid group.

e Loss of COOH: A peak at m/z ~178, resulting from the loss of the carboxyl group as formic
acid.

o Cleavage of the 3-carbon and the aromatic ring: A characteristic fragment at m/z ~137,
corresponding to the tropylium-like ion of the propoxy-substituted benzyl group.

- H20 [M+H-H20]*
m/z 206
[M+H]*
m/z 224
- HCOOH
[M+H-HCOOH]* \ - C2HsNO [CoH110]"
m/z 178 J m/z 137

Click to download full resolution via product page

Caption: Predicted MS/MS fragmentation of O-Propyl-L-tyrosine.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS
spectroscopic data for O-Propyl-L-tyrosine. By understanding the expected spectral features
and the underlying principles of these analytical techniques, researchers can confidently
approach the synthesis, purification, and characterization of this and related compounds. The
provided protocols offer a solid foundation for obtaining high-quality data, ensuring the scientific
rigor required in drug development and chemical research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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